Mivobulin (isethionate)

Description

Classification within Therapeutic Agent Categories

Mivobulin (B39470) (isethionate) is categorized within specific classes of therapeutic agents based on its mechanism of action and intended use.

The compound is classified as an antineoplastic agent, a term for drugs designed to prevent, inhibit, or halt the development of a neoplasm or tumor. portico.orgoncotarget.com Its investigation has been primarily in the context of cancer therapy.

Functionally, Mivobulin (isethionate) is grouped with mitotic inhibitors. nih.govnih.gov These agents interfere with mitosis, the process of cell division. By disrupting this fundamental process in rapidly dividing cancer cells, mitotic inhibitors can lead to cell cycle arrest and subsequent cell death. nih.gov Mivobulin specifically targets the M-phase of the cell cycle. nih.govncats.io

Mivobulin (isethionate) as a Colchicine (B1669291) Analogue

Mivobulin (isethionate) is a synthetic analogue of colchicine, a naturally occurring alkaloid derived from the autumn crocus (Colchicum autumnale). ncats.ioresearchgate.net Colchicine is well-known for its ability to bind to tubulin, the protein subunit of microtubules. Mivobulin was designed to mimic this action, competitively binding to the colchicine-binding site on tubulin. ncats.ioresearchgate.net This binding action inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. ncats.ioresearchgate.net

The structural relationship and shared mechanism of action with colchicine place Mivobulin within a class of compounds that target microtubule dynamics.

Historical and Strategic Development Overview (Preclinical Phase)

The preclinical development of Mivobulin (isethionate) was driven by the need for new anticancer agents with a broad spectrum of activity, including efficacy against tumors that have developed resistance to other chemotherapeutic drugs.

A key aspect of its preclinical investigation was its synthesis. While detailed synthesis schemes are complex, the process involves creating the specific chemical structure of Mivobulin from precursor molecules.

Preclinical studies demonstrated that Mivobulin (isethionate) possesses a wide range of antitumor activity. ncats.io Notably, it showed significant efficacy in various murine and human tumor models. ncats.io An important finding from these early studies was the compound's ability to overcome multidrug resistance (MDR), a major obstacle in cancer treatment. nih.gov It demonstrated activity in tumor cell lines that were cross-resistant to other established anticancer drugs such as vincristine (B1662923), cisplatin, vinblastine, and doxorubicin, particularly in cells overexpressing P-glycoprotein, a key MDR transporter. ncats.io

Furthermore, preclinical investigations revealed that Mivobulin (isethionate) can cross the blood-brain barrier, a significant characteristic for a potential anticancer agent, as it suggests possible utility in treating brain tumors. ncats.io The uptake of the compound into cells was found to be a passive diffusion process, not dependent on temperature or cellular energy. nih.gov

The following tables summarize some of the key preclinical findings for Mivobulin (isethionate).

Table 1: In Vitro Activity of Mivobulin (CI-980)

| Cell Line | Cancer Type | Reported IC50 | Citation |

| Various Human Cancer Cell Lines | Leukemia, Melanoma, Sarcoma, Mammary Adenocarcinoma, Colon Adenocarcinoma | Potency similar to vincristine | nih.gov |

| Not Specified | Not Specified | 70 to 150 nmol/L | researchgate.net |

Table 2: Preclinical In Vivo Activity of Mivobulin (CI-980)

| Model | Tumor Type | Key Findings | Citation |

| Murine Multidrug-Resistant Sublines | Various | Active in vivo | nih.gov |

| Murine and Human Tumor Models | Various | Significant antitumor activity, independent of administration route | ncats.io |

Structure

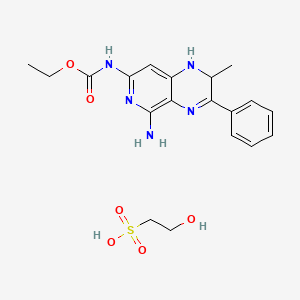

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl N-(5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2.C2H6O4S/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11;3-1-2-7(4,5)6/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23);3H,1-2H2,(H,4,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFPWOBULVSOTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N.C(CS(=O)(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Mivobulin Isethionate Action

Molecular Target Identification and Characterization

The principal molecular target of Mivobulin (B39470) is tubulin, the globular protein subunit that polymerizes to form microtubules. patsnap.comtargetmol.com Microtubules are crucial components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. youtube.comfrontiersin.org Mivobulin specifically interacts with tubulin heterodimers, which are composed of α- and β-tubulin subunits. frontiersin.org

Detailed studies have identified that Mivobulin binds to the colchicine-binding site located on the β-tubulin subunit. nih.govresearchgate.netmedkoo.comresearchgate.net This site is one of the most studied binding pockets for small molecules that inhibit microtubule formation. umich.edumdpi.com The colchicine (B1669291) site is situated at the interface between the α- and β-tubulin subunits within the heterodimer. researchgate.net The binding of Mivobulin to this specific pocket is a critical first step in its mechanism of action. umich.eduresearchgate.net Structural analyses show that the binding pose of Mivobulin occupies the same pocket as other well-known tubulin depolymerizing agents like colchicine and nocodazole. umich.eduresearchgate.net

Mivobulin's interaction with the colchicine site is competitive in nature. ncats.io This means it directly competes with colchicine for binding to the same location on β-tubulin. oncotarget.com This competitive inhibition has been demonstrated in assays that measure the displacement of fluorescently-labeled colchicine from the tubulin-colchicine complex. oncotarget.com It is important to note that the colchicine-binding site is distinct from the binding sites of other classes of microtubule-targeting agents, such as the vinca (B1221190) alkaloids and taxanes. nih.govmedkoo.com Therefore, Mivobulin does not compete for binding at the vinca-alkaloid site. medkoo.com

| Feature | Description | Source(s) |

| Primary Target | Tubulin | patsnap.comtargetmol.com |

| Binding Subunit | β-tubulin | researchgate.netumich.edu |

| Binding Site | Colchicine-binding site | nih.govmedkoo.comresearchgate.net |

| Binding Nature | Competitive with colchicine | ncats.iooncotarget.com |

| Distinct From | Vinca-alkaloid binding site | medkoo.com |

Microtubule Dynamics Modulation

Microtubules are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage). youtube.com This dynamic instability is essential for their cellular functions, particularly during mitosis. researchgate.netyoutube.com Mivobulin disrupts this delicate equilibrium by directly interfering with the polymerization process. nih.govcancer.gov

By binding to tubulin dimers, Mivobulin prevents them from assembling into protofilaments and, consequently, into microtubules. nih.govmedkoo.comgoogle.com This inhibition of polymerization is the core of its activity as a microtubule-destabilizing agent. nih.gov The binding of Mivobulin to the colchicine site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing end of a microtubule. researchgate.net This leads to a net decrease in the formation of new microtubules. mdpi.comnih.gov

Cellular Effects of Mivobulin (isethionate)

The disruption of microtubule dynamics by Mivobulin triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis (programmed cell death). nih.gov These effects are the basis of its potential as an antineoplastic agent. cancer.gov

The interference with the mitotic spindle, a structure composed entirely of microtubules, is a primary cellular consequence. nih.govnih.gov A functional mitotic spindle is essential for the correct segregation of chromosomes during mitosis. By preventing its formation, Mivobulin causes cells to arrest in the G2/M phase of the cell cycle. core.ac.ukncats.io This arrest prevents the cell from completing division, leading to what is often termed a mitotic catastrophe. nih.gov Following this prolonged arrest, the cell activates apoptotic pathways, resulting in its death. nih.govmdpi.comcore.ac.uk

| Cellular Process | Effect of Mivobulin (isethionate) | Source(s) |

| Cell Cycle | Arrest at the G2/M phase | core.ac.ukncats.io |

| Mitosis | Disruption of the mitotic spindle | nih.govnih.gov |

| Cell Fate | Induction of apoptosis | nih.govmdpi.comcore.ac.uk |

Cell Cycle Arrest in M-Phase

The primary mechanism through which Mivobulin (isethionate) exhibits its activity is by inducing cell cycle arrest, specifically during the M-phase (Mitosis). ncats.ioresearchgate.net This is a direct consequence of its interaction with tubulin, the protein subunit that polymerizes to form microtubules. cancer.gov

Microtubules are highly dynamic structures that undergo constant cycles of assembly (polymerization) and disassembly (depolymerization). This dynamic instability is essential for the formation and function of the mitotic spindle, the apparatus responsible for segregating chromosomes into two daughter cells during mitosis. muni.cz Mivobulin acts as a microtubule-destabilizing agent. nih.gov It binds to soluble tubulin dimers, preventing their polymerization into microtubules. cancer.gov

The inhibition of microtubule assembly disrupts the formation of a functional mitotic spindle. muni.cz Consequently, chromosomes cannot align properly at the metaphase plate or be segregated correctly. nih.gov This failure activates the mitotic checkpoint (also known as the spindle assembly checkpoint), a crucial cellular surveillance mechanism. mdpi.com The checkpoint halts the cell cycle in the M-phase, preventing the cell from proceeding to anaphase until all chromosomes are properly attached to the spindle. epo.orgnih.gov Cancer cells exposed to Mivobulin therefore accumulate in the M-phase of the cell cycle, a characteristic feature of microtubule-targeting agents. ncats.ioresearchgate.net

| Research Finding | Effect on Cell Cycle | Source(s) |

| Mivobulin (CI-980) Treatment | Accumulation of cells in the M-phase. | ncats.io |

| Mechanism of Action | Inhibition of microtubule polymerization disrupts mitotic spindle formation. | cancer.gov |

| Cellular Response | Activation of the mitotic checkpoint leads to arrest at the G2/M transition. | researchgate.netepo.orgcore.ac.uk |

Induction of Cell Death Pathways

Prolonged arrest in the M-phase, induced by agents like Mivobulin, is unsustainable for the cell and ultimately triggers intrinsic cell death pathways, primarily apoptosis. ncats.iocore.ac.uk Apoptosis, or programmed cell death, is a morphologically and biochemically distinct process characterized by events such as cell shrinkage, chromatin condensation, and the activation of specific enzymes called caspases. harvard.edu

The sustained activation of the mitotic checkpoint due to a dysfunctional spindle is a potent signal for the initiation of apoptosis. mdpi.com This process ensures the elimination of cells that have failed to divide correctly, preventing genomic instability. The transition from mitotic arrest to apoptosis is a complex process, but it is a common outcome for cells treated with microtubule-destabilizing agents. pharmgkb.org Therefore, following the M-phase arrest, cells treated with Mivobulin undergo apoptosis, which is the ultimate mechanism of its cytotoxic action. ncats.iogoogleapis.com

Comparative Analysis with Other Microtubule-Targeting Agents

Mivobulin belongs to a broad class of compounds known as microtubule-targeting agents (MTAs). These agents are generally classified into two major groups based on their effect on microtubule dynamics: microtubule-destabilizing agents and microtubule-stabilizing agents. nih.gov

Microtubule-Destabilizing Agents: This group, which includes Mivobulin, colchicine, and the Vinca alkaloids, acts by inhibiting the polymerization of tubulin into microtubules. nih.gov

Microtubule-Stabilizing Agents: This group, which includes taxanes (e.g., paclitaxel) and epothilones, has the opposite effect. They bind to polymerized microtubules, suppressing their dynamic instability and protecting them from disassembly. nih.gov

Despite these opposing primary mechanisms, both classes of agents disrupt the delicate equilibrium of microtubule dynamics, leading to a common outcome: mitotic arrest and subsequent apoptosis. nih.gov

Structural and Mechanistic Similarities

Mivobulin shares significant similarities with other microtubule-destabilizing agents, particularly those that bind to the colchicine-binding site on β-tubulin. cancer.govresearchgate.net

Binding Site: Mivobulin is a synthetic colchicine analogue and, like colchicine, binds to a specific site on β-tubulin known as the colchicine-binding site. cancer.govresearchgate.net This binding prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule. researchgate.net

| Agent | Target Site on β-Tubulin | Primary Mechanism | Consequence |

| Mivobulin | Colchicine-binding site | Inhibits tubulin polymerization | Mitotic Arrest, Apoptosis |

| Colchicine | Colchicine-binding site | Inhibits tubulin polymerization | Mitotic Arrest, Apoptosis |

| Vinca Alkaloids | Vinca domain | Inhibits tubulin polymerization | Mitotic Arrest, Apoptosis |

Distinctive Modes of Action

The most prominent distinction in the mode of action is between Mivobulin and the class of microtubule-stabilizing agents.

Destabilizers vs. Stabilizers: Mivobulin functions by preventing microtubule formation (destabilization). cancer.gov In stark contrast, agents like paclitaxel (B517696) (a taxane) bind to and stabilize existing microtubules, preventing their disassembly. nih.gov This leads to the formation of abnormal, non-functional microtubule bundles and also results in mitotic arrest because the spindle cannot be properly broken down. muni.cznih.gov

Overcoming Drug Resistance: Some research suggests that newer synthetic analogues like Mivobulin may have advantages over older natural compounds. For instance, they may be less susceptible to certain multidrug resistance (MDR) mechanisms, such as efflux by P-glycoprotein, which can be a significant limitation for agents like paclitaxel and the Vinca alkaloids. nih.govnih.gov

Preclinical Efficacy and Biological Activity Spectrum

Antitumor Activity in in vitro Models

Activity against Various Murine and Human Tumor Cell Lines

Mivobulin (B39470) has demonstrated significant cytotoxic activity across a broad range of both murine and human tumor cell lines in laboratory settings. ncats.io Its efficacy has been noted in various cancer types, including pediatric sarcomas such as Ewing's sarcoma, rhabdomyosarcoma, synovial sarcoma, and osteosarcoma, where it was shown to induce apoptosis. nih.gov The compound's ability to inhibit the growth of these diverse cancer cell lines underscores its wide-ranging antineoplastic potential in preclinical models. ncats.ioplos.org

Table 1: In Vitro Antitumor Activity of Mivobulin in Selected Cancer Cell Lines No specific IC50 values or quantitative data for Mivobulin against specific cell lines were available in the provided search results. The table reflects the qualitative descriptions of its activity.

| Cell Line Type | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| Human | Ewing's Sarcoma | Apoptosis Induction | nih.gov |

| Human | Rhabdomyosarcoma | Apoptosis Induction | nih.gov |

| Human | Synovial Sarcoma | Apoptosis Induction | nih.gov |

| Human | Osteosarcoma | Apoptosis Induction | nih.gov |

Efficacy in Multi-Drug Resistant Cell Lines (e.g., P-glycoprotein Overexpression)

A significant feature of Mivobulin's preclinical profile is its effectiveness against tumor cell lines that have developed resistance to other chemotherapy agents. plos.org The compound has shown considerable activity in multidrug-resistant (MDR) murine sublines in both in vitro and in vivo settings. nih.gov Its efficacy is retained in cell lines characterized by the overexpression of P-glycoprotein (P-gp), a key transporter protein associated with MDR. ncats.iocore.ac.ukncats.io Mivobulin has demonstrated significant antitumor activity in human tumor models that are cross-resistant to a variety of established anticancer drugs, including vincristine (B1662923), vinblastine, cisplatin, navelbine, and doxorubicin. ncats.io This suggests that Mivobulin may circumvent common mechanisms of drug resistance. plos.orgcore.ac.uk

In vivo Antitumor Efficacy in Animal Models

Assessment in Murine Tumor Xenograft Models

The antitumor effects of Mivobulin have been confirmed in in vivo studies using murine xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.govpharmalegacy.commdpi.com Preclinical studies using xenograft models of pediatric sarcomas demonstrated notable antitumor activity. nih.gov These models, which involve transplanting human tumor cells or tissues, are a standard method for evaluating the potential therapeutic response of human cancers to new agents in a living organism. nih.govaltogenlabs.com

Evaluation in Syngeneic Animal Tumor Models

Mivobulin has also been evaluated in syngeneic tumor models. googleapis.com In these models, tumor cells from a specific inbred strain of mouse are implanted into mice of the same strain, which possess a competent immune system. taconic.comnih.gov This allows for the study of the investigational drug in the context of a fully functional immune system, providing insights that are distinct from those gained in immunodeficient xenograft models. pharmalegacy.comtaconic.com Mivobulin showed efficacy in resistant animal tumors in these models. core.ac.uk

Table 2: Summary of In Vivo Antitumor Efficacy in Animal Models

| Animal Model Type | Tumor Origin | Key Findings | Reference |

|---|---|---|---|

| Murine Tumor Xenograft | Pediatric Sarcomas (Human) | Demonstrated antitumor activity. | nih.gov |

| Syngeneic Animal Tumor | Murine | Showed efficacy against resistant tumors. | core.ac.ukgoogleapis.com |

Impact of Administration Schedules on Preclinical Activity

In animal studies, the antitumor activity of Mivobulin was found to be largely independent of the specific route of administration. ncats.io However, the preclinical data suggested that prolonged treatment schedules were more favorable for its activity. ncats.io This indicates that the duration and frequency of administration could be important factors in maximizing its therapeutic effect in preclinical settings.

Activity Beyond Oncology Models

While primarily investigated for its anticancer properties, the biological activities of Mivobulin extend to other areas, including potential antimicrobial and neurological applications.

Antimycobacterial Activity in in vitro Studies (e.g., Mycobacterium tuberculosis, Mycobacterium avium complex)

Exploratory data indicates a potential role for Mivobulin and related compounds in treating mycobacterial infections. The U.S. Food and Drug Administration (FDA) has previously granted orphan drug designation for the treatment of infections caused by Mycobacterium avium-intracellulare, among other opportunistic infections, to Piritrexim Isethionate, a compound structurally related to Mivobulin. nih.govncats.io This designation suggests a plausible scientific rationale for its use in this therapeutic area, although specific in vitro studies detailing the minimum inhibitory concentration (MIC) of Mivobulin against Mycobacterium tuberculosis or Mycobacterium avium complex were not identified in the reviewed literature.

Exploratory Studies on Other Potential Therapeutic Areas (e.g., Neuroprotective Effects)

Preclinical and early clinical investigations into Mivobulin (also known by its developmental code CI-980) have revealed notable effects on the central nervous system (CNS), though these are primarily characterized as neurotoxic rather than neuroprotective. As a mitotic inhibitor that binds to tubulin, its mechanism is functionally similar to colchicine (B1669291), a known neurotoxin. nih.gov

Studies have shown that CI-980 administration is associated with a significant, yet reversible, decline in recent memory function. nih.gov This effect is thought to be consistent with the known actions of colchicine, which can selectively block choline (B1196258) acetyltransferase in the hippocampus and basal forebrain—brain regions critical for memory consolidation. nih.gov Phase I clinical trials have documented CNS effects such as neurocortical, mood, and cerebellar manifestations, which were generally observed towards the end of infusions and typically resolved within 48 hours after treatment completion. europa.eu

| Neurological Parameter | Key Finding | Compound Studied | Reference |

|---|---|---|---|

| Cognitive Function (Memory) | Significant and reversible decline in recent memory functioning after each course of treatment. | CI-980 | nih.gov |

| Mechanism of Action | Structurally and functionally similar to colchicine; thought to selectively block choline acetyltransferase in the hippocampus and basal forebrain. | CI-980 | nih.gov |

| Observed CNS Effects (Phase I) | Neurocortical, mood, and cerebellar manifestations, which were transient and reversible. | CI-980 | europa.eu |

Blood-Brain Barrier Penetration in Preclinical Settings

A critical characteristic of Mivobulin (CI-980) for its potential neurological applications—and a factor in its observed neurotoxicity—is its ability to penetrate the blood-brain barrier (BBB). This has been consistently noted in both preclinical and clinical research settings.

Preclinical studies have demonstrated that Mivobulin isethionate is able to cross the BBB. hrsa.gov This capacity was a key feature highlighted in early-phase clinical trials, particularly in the context of treating cancers with potential for CNS involvement, such as malignant melanoma. The ability to cross the BBB is a prerequisite for any agent intended to have a direct effect on the brain parenchyma.

| Study Context | Finding on BBB Penetration | Compound Studied | Reference |

|---|---|---|---|

| Neurotoxicity Assessment | Confirmed to cross the blood-brain barrier, a property functionally similar to the neurotoxin colchicine. | CI-980 | nih.gov |

| Oncology Clinical Trial (Melanoma) | Noted as a compound that can cross the blood-brain barrier. | CI-980 | |

| General Preclinical Data | Preclinical studies have shown the compound is able to cross the blood-brain barrier. | Mivobulin isethionate | hrsa.gov |

Pharmacokinetics and Pharmacodynamics in Preclinical Systems

Structure-Activity Relationship (SAR) in Pharmacodynamic Response

Correlation of Structural Modifications with in vitro Efficacy (e.g., IC50 values)

While specific structure-activity relationship (SAR) studies for Mivobulin (B39470) are not extensively detailed in the provided search results, the examination of related compounds, such as amonafide (B1665376) analogues, offers valuable insights into how structural modifications can influence in vitro efficacy. Amonafide and its analogues share a naphthalimide core structure, which is also a key feature of Mivobulin. Research into these analogues demonstrates that alterations to the chemical structure can significantly impact their cytotoxic effects, as measured by IC50 values (the concentration of a drug that inhibits a biological process by 50%).

Studies on amonafide analogues have shown that modifying the substituents on the aromatic rings can lead to substantial changes in their anti-cancer activity. For instance, a series of 5-alkylamino substituted amonafide analogues demonstrated potent anticancer activities against HeLa and P388D1 cell lines in vitro. nih.govsigmaaldrich.com Certain analogues, such as 4a, 4b, and 4h, exhibited even greater activity against HeLa cells than the parent compound, amonafide. nih.gov These findings highlight the importance of the nature of the substituent at the 5-position of the naphthalimide system. nih.govsigmaaldrich.com

Furthermore, the replacement of the naphthalene (B1677914) chromophore in amonafide with an anthracene (B1667546) chromophore, along with substitutions at the 6 and 7 positions, has been explored. nih.gov These "azonafides" displayed IC50 values in the nanomolar range in Chinese hamster ovary (CHO) cells. nih.gov Notably, the most cytotoxic of these analogues were found to be primarily localized in the cell nucleus. nih.gov

Another study on a novel amonafide analogue, R16, which involved substituting the 5'-NH2 of the naphthyl group with a heterocyclic group and introducing a thiol group, showed it to be more cytotoxic than amonafide against a variety of human tumor cell lines. aacrjournals.org The average IC50 values of R16 were found to be lower than those of amonafide in several cancer cell lines, indicating enhanced potency. aacrjournals.org

The following table summarizes the in vitro efficacy of selected amonafide analogues, providing a comparative view of how structural changes can affect cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

| Amonafide | HeLa | - |

| Analogue 4a | HeLa | Better than Amonafide |

| Analogue 4b | HeLa | Better than Amonafide |

| Analogue 4h | HeLa | Better than Amonafide |

| Amonafide | Various Human Tumor Cell Lines (average) | 6.05 |

| R16 | Various Human Tumor Cell Lines (average) | 3.47 |

| R16 | Leukemia Cells | 2.08 |

| Amonafide | Leukemia Cells | 4.45 |

| R16 | Liver Cancer Cells | 1.92 |

| Amonafide | Liver Cancer Cells | 4.63 |

| R16 | Colon Cancer Cells | 3.22 |

| Amonafide | Colon Cancer Cells | 6.41 |

| R16 | Ovary Cancer Cells | 5.67 |

| Amonafide | Ovary Cancer Cells | 10.10 |

Data sourced from studies on amonafide analogues. nih.govaacrjournals.org The table illustrates the principle of structure-activity relationships, where modifications to a parent compound can lead to analogues with improved in vitro efficacy.

Impact of Isethionate Counterion on Solubility and Preclinical Bioavailability

Mivobulin isethionate is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). medkoo.com The isethionate salt of another compound, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is also noted to be soluble in DMSO. echemi.com The formation of a salt with isethionic acid, which is a highly water-soluble and physiologically compatible acid, is often employed to overcome poor aqueous solubility of a parent drug molecule. This improved solubility can be critical for achieving effective drug concentrations in preclinical in vivo models.

For instance, in preclinical development, achieving adequate oral bioavailability is a significant hurdle. Poorly soluble compounds often exhibit low bioavailability due to limited dissolution in the gastrointestinal tract. By converting a drug into a more soluble salt form, its dissolution rate and extent of absorption can be increased. While a direct comparison of the bioavailability of Mivobulin free base versus Mivobulin isethionate from preclinical studies is not provided in the search results, the selection of the isethionate salt form strongly suggests that solubility enhancement was a key objective in its development.

The following table outlines the general properties related to the isethionate salt form and its potential influence on physicochemical and pharmacokinetic parameters.

| Parameter | Base Form (Hypothetical) | Isethionate Salt Form | Rationale for Improvement |

| Aqueous Solubility | Likely low | Expected to be higher | Isethionic acid is highly water-soluble, and its salt forms often exhibit improved aqueous solubility. |

| Preclinical Bioavailability (Oral) | Potentially limited by solubility | Expected to be enhanced | Improved solubility can lead to better dissolution and absorption in the gastrointestinal tract. |

| Formulation | May require solubilizing agents | May allow for simpler aqueous-based formulations for preclinical studies. | Enhanced solubility facilitates the preparation of solutions for administration. |

This table is based on general pharmaceutical principles of salt formation and the known properties of isethionate salts. Specific comparative data for Mivobulin was not available in the search results.

Synthetic Strategies and Chemical Modification Studies

Routes of Chemical Synthesis for Mivobulin (B39470) (isethionate)

The total synthesis of Mivobulin (isethionate) is a multi-step process that involves the careful construction of its complex heterocyclic core, followed by conversion to its isethionate salt form to improve solubility. drugfuture.comwikipedia.org

The primary synthetic route to Mivobulin involves a sequence of key chemical transformations. drugfuture.com A general synthesis proceeds as follows:

Condensation: The synthesis begins with the condensation reaction between N-(2-amino-4-chloro-3-nitropyridin-6-yl)carbamic acid ethyl ester (Intermediate I) and (1R,2S)-2-amino-1-phenyl-1-propanol (Intermediate II). This reaction is typically carried out in refluxing ethanol (B145695) with triethylamine (B128534) as a base, yielding (1S,2R)-N-[2-amino-4-(2-hydroxy-1-methyl-2-phenylethylamino)-3-nitropyridin-6-yl]carbamic acid ethyl ester (Intermediate III). drugfuture.com

Oxidation: The secondary alcohol in Intermediate III is then oxidized to a ketone. A common oxidizing agent for this step is a chromium trioxide-pyridine complex in a solvent like dichloromethane. This transformation produces the corresponding ketone, Intermediate IV. drugfuture.com

Reductocyclization: The subsequent step is a reductocyclization of Intermediate IV. This is achieved through catalytic hydrogenation, for instance, using hydrogen gas over Raney Nickel (RaNi) in glacial acetic acid. This reaction simultaneously reduces the nitro group and facilitates the intramolecular cyclization to form the pyrido[3,4-b]pyrazine (B183377) ring system, resulting in the free base of Mivobulin (V). drugfuture.com

Salt Formation: The final step is the formation of the isethionate salt. The Mivobulin free base (V) is treated with 2-hydroxyethanesulfonic acid (isethionic acid) in a solvent such as methanol. This acid-base reaction yields Mivobulin (isethionate), the final, more water-soluble product. drugfuture.com

Structure-Activity Relationship (SAR) Studies and Analog Development

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect its potency and properties. gardp.org

The development of Mivobulin analogues is driven by the goal of improving therapeutic potential, such as enhancing potency, increasing selectivity, or overcoming drug resistance. gardp.org The synthesis of analogues often involves modifying the core Mivobulin structure at specific positions. While detailed SAR studies on Mivobulin are not extensively published in the public domain, general strategies for designing analogues of tubulin inhibitors include:

Modification of the Phenyl Group: Altering the substitution pattern on the 3-phenyl ring to explore electronic and steric effects on tubulin binding.

Alterations to the Heterocyclic Core: Synthesizing related structures where the pyrido[3,4-b]pyrazine core is replaced by other heterocyclic systems to probe the importance of the nitrogen atoms and ring structure for activity. nih.gov

The synthesis of these new chemical entities would follow similar multi-step reaction pathways as the parent compound, utilizing different starting materials to introduce the desired structural changes. google.com

Mivobulin functions by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization and arresting cells in mitosis. nih.gov Docking studies and the analysis of related compounds that bind to this site reveal key structural features necessary for activity. researchgate.net These determinants include:

Hydrogen Bond Donors and Acceptors: The amino groups and heterocyclic nitrogen atoms in the Mivobulin structure likely act as crucial hydrogen bond donors and acceptors, forming interactions with amino acid residues in the colchicine binding pocket of tubulin. researchgate.net

Hydrophobic Interactions: The phenyl group at the 3-position is critical for fitting into a hydrophobic pocket within the binding site.

Rational design combines SAR data, computational modeling, and an understanding of the biological target to create new molecules with improved properties. nih.gov The goal is to enhance preclinical efficacy, which involves not only potent target inhibition but also favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion). jax.orgijpsonline.com For a compound like Mivobulin, rational design strategies would focus on:

Increasing Potency: Fine-tuning the structure based on SAR to maximize binding affinity for the tubulin target. nih.govnih.gov

Improving Solubility: The creation of the isethionate salt is a primary example of improving the physicochemical properties of the drug for better formulation and bioavailability. wikipedia.org

Enhancing Metabolic Stability: Modifying parts of the molecule that are susceptible to rapid metabolism in the body to prolong its duration of action.

Overcoming Resistance: Designing analogues that are less susceptible to efflux by drug resistance pumps, a common mechanism of resistance to anticancer agents. nih.gov

The ultimate aim of these rational design efforts is to produce a drug candidate with a superior preclinical profile, demonstrating significant anti-tumor activity in various models, which is a prerequisite for successful clinical development. accure.healthplos.org

Mechanisms of Resistance to Mivobulin Isethionate in Preclinical Models

Cellular Resistance Mechanisms

While cellular resistance mechanisms are a critical area of oncology research, specific studies on Mivobulin's susceptibility to these pathways are absent from the available literature.

Role of Efflux Pumps (e.g., P-glycoprotein/MDR1/ABCB1)

The overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1/ABCB1) is a common mechanism of multidrug resistance (MDR), actively effluxing a wide range of chemotherapeutic agents from cancer cells. biorxiv.orgpatsnap.com This reduces the intracellular concentration of the drug, thereby diminishing its efficacy. biorxiv.org While it is plausible that as a cytotoxic agent, Mivobulin (B39470) could be a substrate for such pumps, there are no specific preclinical studies in the provided search results that confirm or quantify the role of P-glycoprotein or other efflux pumps in conferring resistance to Mivobulin (isethionate).

Alterations in Target Protein (Tubulin)

Mivobulin's mechanism of action involves the inhibition of tubulin polymerization. Resistance to tubulin-targeting agents can arise from alterations in the tubulin protein itself, either through mutations in the tubulin genes or changes in the expression of different tubulin isotypes. nih.govnih.govnih.gov These changes can affect the drug's binding affinity or alter microtubule dynamics, rendering the drug less effective. nih.govnih.gov However, no preclinical studies were found that identify specific tubulin mutations or isotype expression patterns that lead to resistance specifically against Mivobulin.

Strategies to Overcome Resistance in Preclinical Settings

The development of strategies to circumvent drug resistance is a key focus of preclinical cancer research. This often involves creating new drug analogues or exploring combination therapies.

Development of Resistance-Modulating Analogues

The chemical modification of a parent compound to create analogues is a common strategy to overcome resistance. These new molecules may have an altered structure that evades existing resistance mechanisms, such as having a lower affinity for efflux pumps or being able to bind to mutated target proteins. There is no information in the available literature regarding the development or preclinical testing of Mivobulin analogues designed to overcome specific resistance mechanisms.

Combination Studies with Other Preclinical Agents

Combining therapeutic agents is another primary strategy to combat drug resistance. For example, a cytotoxic drug might be combined with an inhibitor of an efflux pump to increase its intracellular accumulation and efficacy. While this is a widely explored preclinical strategy for many anticancer drugs, there are no specific reports of combination studies involving Mivobulin (isethionate) with other agents aimed at overcoming resistance in preclinical models.

Advanced Drug Discovery and Development Perspectives

Integration in Preclinical Drug Discovery Pipelines

The integration of a compound like Mivobulin (B39470) (isethionate) into preclinical drug discovery pipelines involves a structured process of evaluation to determine its therapeutic potential before human trials. delta4.ai This pipeline encompasses everything from initial concept to laboratory and animal studies, with the ultimate aim of producing a safe and effective therapy. delta4.ai Preclinical studies are a critical component, helping to select and optimize drug candidates through various in vitro and in silico methods. researchgate.net

High-Throughput Screening Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com This process utilizes robotics, liquid handling devices, and sensitive detectors to quickly generate large datasets. bmglabtech.combeckman.es The primary goal of HTS is not to identify a final drug, but to find "hits" or "leads"—compounds that show the desired effect on a target and can be the starting point for further optimization. bmglabtech.com

For a compound like Mivobulin, HTS can be applied in several ways:

Target-based screening: If the specific molecular target of Mivobulin is known, HTS assays can be designed to screen large chemical libraries for other molecules that interact with this target in a similar or more potent manner. researchgate.net This can lead to the discovery of novel compounds with improved properties.

Cell-based screening: In this approach, cells are used to screen for compounds that produce a desired phenotypic change, such as inducing apoptosis in cancer cells. nih.gov Mivobulin itself was identified through a cell-based screening assay. core.ac.uk This type of screening can identify compounds that work through various mechanisms, not just a single target. wikipedia.org

Combinatorial screening: HTS can be used to test Mivobulin in combination with other known drugs to identify synergistic effects. This can reveal new therapeutic applications for Mivobulin and potentially lead to combination therapies with enhanced efficacy.

The process of HTS involves several key steps, including sample preparation, automation of the assay, robotic workstation configuration, and data acquisition and analysis. bmglabtech.com The use of biophysical methods in conjunction with HTS is also crucial for validating hits and eliminating false positives. nih.gov

Phenotype-Based Screening Methodologies

Phenotypic screening is an approach in drug discovery that focuses on identifying substances that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the drug's specific molecular target. wikipedia.org This "black box" approach has historically been very successful in discovering first-in-class drugs with novel mechanisms of action. wikipedia.org

Mivobulin was originally selected through a cell-based, phenotype-focused screening assay, which aimed to identify compounds that could overcome the multidrug resistance phenotype in cancer cells. core.ac.ukgoogleapis.com This highlights the power of phenotypic screening in finding compounds with clinically relevant effects.

Modern phenotypic screening often utilizes high-content screening (HCS), where automated microscopy and image analysis are used to simultaneously measure multiple phenotypic parameters. wikipedia.org This allows for a more detailed understanding of a compound's effects on cells. For Mivobulin, HCS could be used to:

Further characterize its effects on cancer cell morphology, proliferation, and apoptosis.

Identify potential off-target effects by observing changes in other cellular processes.

Screen for compounds that induce a similar, but perhaps more potent, phenotypic response.

Phenotypic screening can be performed in vitro using cell lines or in vivo using model organisms like zebrafish or mice. wikipedia.orgzeclinics.com In vivo screening provides a more complex biological system to assess a compound's efficacy and potential toxicity. zeclinics.com

Role of in silico Approaches in Drug Discovery

In silico approaches, which utilize computer simulations and computational models, play an increasingly vital role in modern drug discovery. sciensage.info These methods can significantly reduce the time and cost associated with preclinical development by allowing researchers to predict a compound's properties and interactions before it is even synthesized. sciensage.infonih.gov

Computational Prediction of ADMET Properties (Preclinical Relevance)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining a drug's ultimate success. bitesizebio.com Unfavorable ADMET characteristics are a major reason for the failure of drug candidates in later stages of development. nih.gov In silico ADMET prediction uses computational models to estimate these properties based on a compound's chemical structure. fiveable.me

For Mivobulin, computational ADMET prediction can be used to:

Estimate its oral bioavailability: Predicting how well the compound is absorbed from the gut into the bloodstream. exscientia.com

Predict its distribution in the body: Determining where the compound is likely to accumulate, which can help in understanding its efficacy and potential toxicity.

Identify potential metabolic liabilities: Predicting how the compound will be broken down by the body and whether any toxic metabolites might be formed.

Assess its potential for toxicity: Screening for potential interactions with toxicity-related targets or predicting general cytotoxicity.

Various software and web-based tools are available for in silico ADMET prediction, employing methods like quantitative structure-activity relationship (QSAR) models and machine learning algorithms. fiveable.me These predictions can guide the chemical modification of Mivobulin to improve its ADMET profile. bitesizebio.com

| ADMET Property | Preclinical Relevance | In Silico Prediction Goal for Mivobulin |

| Absorption | Determines how the drug enters the bloodstream. | Predict oral bioavailability and intestinal absorption. |

| Distribution | Describes where the drug goes in the body. | Estimate tissue distribution and blood-brain barrier penetration. |

| Metabolism | How the drug is broken down by the body. | Identify potential metabolic pathways and the formation of active or toxic metabolites. |

| Excretion | How the drug is eliminated from the body. | Predict the primary routes of elimination (e.g., renal, hepatic). |

| Toxicity | The potential for the drug to cause harm. | Identify potential off-target effects and predict organ-specific toxicity. |

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand (like Mivobulin) and its protein target at the atomic level. mdpi.comnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov It can be used to:

Identify the binding site of Mivobulin on its target protein.

Predict the binding affinity of Mivobulin to its target.

Screen virtual libraries of compounds to find new potential inhibitors of the same target. bioinformation.net

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecular system over time. mdpi.com They can be used to:

Assess the stability of the Mivobulin-target complex. nih.gov

Understand the conformational changes that occur upon binding.

Calculate the binding free energy, providing a more accurate estimate of binding affinity. nih.gov

These simulations can provide valuable insights into the mechanism of action of Mivobulin and guide the design of more potent and selective analogs. mdpi.com The combination of docking and MD simulations is a robust approach to improve the drug discovery process. nih.gov

Mivobulin (isethionate) as a Payload in Advanced Delivery Systems

A common type of DDS is a peptide-drug conjugate (PDC), which typically consists of a carrier (a peptide that targets specific cells), a linker, and the payload (the drug). nih.gov Other advanced delivery systems include liposomes, nanoparticles, and hydrogels. polimerbio.com

By incorporating Mivobulin as a payload into a DDS, it may be possible to:

Target cancer cells specifically: If the carrier is a peptide or antibody that recognizes a protein specifically expressed on the surface of cancer cells, Mivobulin can be delivered directly to the tumor site, minimizing its exposure to healthy tissues. nih.gov

Improve its solubility and stability: Poorly water-soluble drugs can be encapsulated within nanoparticles or liposomes to improve their solubility and protect them from degradation in the body. mdpi.comnih.gov

Control its release: The linker in a DDS can be designed to be cleaved only under specific conditions found in the tumor microenvironment (e.g., low pH or the presence of certain enzymes), ensuring that Mivobulin is released only where it is needed. nih.gov

The development of advanced delivery systems for Mivobulin could significantly enhance its therapeutic index, making it a more effective and safer anticancer agent. mdpi.com

Exploration as an Antibody Drug Conjugate (ADC) Payload

Mivobulin (isethionate), a synthetic analog of colchicine (B1669291), is a microtubule-targeting agent that has garnered renewed interest as a potential payload for antibody-drug conjugates (ADCs). plos.orgnih.gov ADCs are a class of targeted cancer therapeutics that utilize the specificity of monoclonal antibodies to deliver potent cytotoxic agents, known as payloads, directly to tumor cells, thereby minimizing systemic toxicity. plos.orgnih.govnih.gov The effectiveness of an ADC is highly dependent on the properties of its payload, including high potency and a mechanism of action that can overcome drug resistance. nih.gov

Initially developed and investigated in clinical trials as a single-agent therapy, Mivobulin failed to demonstrate sufficient efficacy. plos.orgnih.gov However, its potent cytotoxic nature and specific mechanism of action have led researchers to explore its potential to be repurposed as an ADC payload. plos.orgnih.gov As a tubulin inhibitor, Mivobulin acts by binding to the colchicine-binding site on tubulin, which in turn inhibits the polymerization of microtubules. nih.govnih.govtargetmol.com This disruption of microtubule assembly interferes with the formation of the mitotic spindle, a critical structure for cell division, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in proliferating cancer cells. nih.govncats.io

The exploration of Mivobulin as a payload is part of a broader strategy in ADC development to identify novel cytotoxic agents with diverse mechanisms of action to expand the arsenal (B13267) against various cancers. nih.gov Researchers have identified Mivobulin from compound analyses as a promising candidate for this purpose, suggesting that its potent antimitotic activity could be effectively harnessed when delivered in a targeted manner via an ADC. plos.orgnih.gov This approach could potentially unlock the therapeutic potential of compounds that were previously unsuccessful as standalone treatments. plos.org

Advantages of Mivobulin (isethionate) in ADC Design (e.g., activity against MDR cell lines)

A significant challenge in cancer chemotherapy and the efficacy of some ADCs is the development of multidrug resistance (MDR) by tumor cells. plos.orgnih.gov MDR is often caused by the increased expression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), which actively remove cytotoxic agents from the cancer cell, rendering the treatment ineffective. plos.orgnih.gov One of the most compelling advantages of Mivobulin (isethionate) in ADC design is its demonstrated ability to circumvent these resistance mechanisms.

Preclinical studies have shown that Mivobulin possesses a broad range of antitumor activity, notably in cell lines that exhibit MDR. plos.orgnih.govnih.gov It has shown significant activity in murine and human tumor models that are cross-resistant to a variety of established chemotherapeutic agents, including vincristine (B1662923), cisplatin, vinblastine, and doxorubicin. ncats.io This activity is particularly noted in tumor cell lines that have an overexpression of P-glycoprotein, a key driver of resistance to many common ADC payloads like maytansinoid derivatives. plos.orgncats.io

The ability of Mivobulin to remain effective against MDR cell lines makes it a highly attractive payload candidate. By incorporating Mivobulin into an ADC, it is possible to develop a therapeutic that can effectively target and kill cancer cells that have developed resistance to other treatments. plos.org This attribute addresses a critical unmet need in oncology and supports the development of next-generation ADCs with improved efficacy and a broader spectrum of activity against resistant tumors. nih.gov

Table 1: Research Findings on Mivobulin (isethionate) as an ADC Payload

| Feature | Description | Source(s) |

|---|---|---|

| Compound Type | Synthetic colchicine analog; microtubule-targeting agent. | plos.org, nih.gov, ncats.io |

| Mechanism of Action | Binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis. | nih.gov, nih.gov, ncats.io |

| Initial Status | Investigated as a single-agent therapy but failed to show sufficient efficacy in clinical trials. | plos.org, nih.gov |

| Current Exploration | Being re-evaluated as a promising and potent payload for Antibody-Drug Conjugates (ADCs). | plos.org, nih.gov |

| Key Advantage | Demonstrates broad-range antitumor activity in preclinical models of multidrug-resistant (MDR) cancer cell lines. | plos.org, nih.gov, nih.gov |

| MDR Activity | Effective against tumor cells with P-glycoprotein (MDR1/ABCB1) overexpression and those cross-resistant to agents like vincristine and doxorubicin. | ncats.io |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Cisplatin |

| Colchicine |

| Doxorubicin |

| Maytansinoid |

| Mivobulin (isethionate) |

| Vinblastine |

Future Directions and Research Gaps

Unexplored Biological Activities in Non-Human Systems

The primary research focus for mivobulin (B39470) has been its antimitotic activity in human cancer models. However, the fundamental role of tubulin and microtubules in all eukaryotic cells suggests that mivobulin could exhibit a range of biological activities in non-human systems that remain largely unexplored.

Potential areas of investigation include:

Antiparasitic Activity: Many eukaryotic parasites, including protozoa and helminths, rely on microtubule function for motility, cell division, and intracellular transport. Given that mivobulin targets a highly conserved protein, it is plausible that it could exhibit activity against various parasitic organisms. Research could focus on screening mivobulin against a panel of parasites, such as Leishmania, Trypanosoma, and Plasmodium, to determine its efficacy and mechanism of action in these organisms.

Antifungal Properties: Fungal cells also possess tubulin and microtubules that are essential for their growth and replication. Investigating the effect of mivobulin on various fungal species, including those of agricultural or medical importance, could reveal novel antifungal applications.

Developmental Biology Studies: The intricate processes of embryonic development are heavily dependent on precise microtubule dynamics for cell division, migration, and differentiation. Utilizing mivobulin in non-human model organisms like zebrafish (Danio rerio) or fruit flies (Drosophila melanogaster) could provide valuable insights into the specific roles of microtubule polymerization during different developmental stages.

Novel Preclinical Models for Efficacy Assessment

The translation of preclinical findings to clinical success is a significant challenge in drug development. For mivobulin, the use of more sophisticated and relevant preclinical models could provide a more accurate prediction of its efficacy. nih.gov

Advanced preclinical models could include:

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. googleapis.com Assessing the efficacy of mivobulin in a panel of PDX models from various cancer types could identify specific tumor subtypes that are particularly sensitive to the drug.

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic the genetic alterations found in human cancers, providing a more physiologically relevant system to study tumor development and response to therapy. nih.govepo.org Testing mivobulin in GEMMs of specific cancers could help elucidate its mechanism of action in a more complex, immunocompetent setting.

Three-Dimensional (3D) Organoid Cultures: 3D organoid cultures derived from patient tumors can better mimic the in vivo architecture and cell-cell interactions of a tumor. nih.gov These models offer a high-throughput platform to screen for mivobulin sensitivity and to study the cellular responses in a more realistic context.

| Preclinical Model | Key Advantages for Mivobulin Assessment |

| Patient-Derived Xenografts (PDXs) | Preserves original tumor heterogeneity and microenvironment. |

| Genetically Engineered Mouse Models (GEMMs) | Allows for studying mivobulin in the context of an intact immune system and specific genetic drivers of cancer. nih.govepo.org |

| 3D Organoid Cultures | High-throughput screening capability and better representation of in vivo cell interactions. nih.gov |

Advanced Synthetic Methodologies for Analog Development

While mivobulin itself has a defined structure, the development of analogs with improved properties, such as enhanced potency, better metabolic stability, or the ability to overcome resistance, is a crucial area for future research. health.mil Advances in synthetic chemistry provide powerful tools to achieve this. unistra.frmdpi.com

Promising synthetic approaches include:

Computational Modeling and Structure-Based Design: Utilizing computational docking and molecular dynamics simulations can help predict how modifications to the mivobulin scaffold will affect its binding to tubulin. numberanalytics.com This in silico approach can guide the rational design of new analogs with potentially higher affinity or selectivity.

Combinatorial Chemistry and High-Throughput Screening: The generation of large libraries of mivobulin analogs through combinatorial synthesis, followed by high-throughput screening for biological activity, can accelerate the discovery of new lead compounds. numberanalytics.com

Fragment-Based Drug Discovery: This technique involves identifying small molecular fragments that bind to the target protein (tubulin) and then linking them together to create a more potent lead compound. This can lead to the discovery of novel chemical scaffolds that inhibit tubulin polymerization.

Deeper Characterization of Resistance Mechanisms and Counter-Strategies (Preclinical)

A significant hurdle in cancer chemotherapy is the development of drug resistance. nih.gov Although mivobulin has shown activity in some multi-drug resistant cell lines, a deeper understanding of the potential mechanisms of resistance is essential for its future development. nih.govncats.io

Key research areas include:

Identification of Resistance-Associated Genetic and Epigenetic Alterations: Using techniques like next-generation sequencing to analyze the genomes and epigenomes of mivobulin-resistant cancer cell lines can identify mutations or changes in gene expression that contribute to resistance. nih.gov This could involve alterations in tubulin itself, drug efflux pumps, or signaling pathways that regulate apoptosis.

Role of the Tumor Microenvironment: The tumor microenvironment can influence a tumor's response to therapy. nih.gov Investigating how factors within the microenvironment, such as hypoxia or stromal cells, contribute to mivobulin resistance is a critical area of study.

Development of Combination Therapies: Preclinical studies could explore combining mivobulin with other anticancer agents to overcome resistance. researchgate.net For example, combining mivobulin with drugs that inhibit efflux pumps or target signaling pathways implicated in resistance could lead to synergistic effects.

Potential for Repurposing in Non-Oncological Disease Models

The fundamental role of microtubules in various cellular processes opens up the possibility of repurposing mivobulin for non-oncological diseases. nih.govnih.gov

Potential non-oncological applications to be explored in preclinical models include:

Neurodegenerative Diseases: Microtubule stability is crucial for neuronal function and axonal transport. Some neurodegenerative diseases, such as Alzheimer's and Parkinson's, are associated with microtubule dysfunction. Investigating the effects of low, non-cytotoxic concentrations of mivobulin on microtubule dynamics in neuronal cell models could reveal a potential therapeutic role.

Inflammatory and Autoimmune Diseases: Microtubules are involved in the activation and function of immune cells. Modulating microtubule dynamics with mivobulin could potentially have anti-inflammatory or immunomodulatory effects. Preclinical models of diseases like rheumatoid arthritis or inflammatory bowel disease could be used to explore this possibility.

Cardiovascular Conditions: Studies have shown that mivobulin can have positive inotropic and antiarrhythmic effects in preclinical cardiac models. nih.gov Further investigation into the mechanisms behind these effects and their potential therapeutic relevance in conditions like heart failure or arrhythmias is warranted.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing Mivobulin (isethionate)'s effects on neuromuscular transmission?

- Methodological Answer : Standard protocols involve electrophysiological recordings (e.g., miniature endplate potentials, m.e.p.p.s) in controlled ionic environments. Use Ringer solutions with chloride replaced by isethionate to observe spontaneous transmitter release. Include controls with normal Ringer and isethionate-free solutions to isolate effects. Blockers like tubocurarine should be applied to confirm specificity .

- Data Collection : Quantify the frequency of m.e.p.p.s and the proportion of "giant potentials" (>2x modal value). Ensure recordings are made at consistent time intervals (e.g., 90-minute exposure) to capture reversible effects .

Q. How should researchers design studies to evaluate Mivobulin's mechanism of action in vitro?

- Framework : Apply the PICO framework (Population: cellular/animal models; Intervention: isethionate exposure; Comparison: chloride/propionate controls; Outcome: transmitter release dynamics).

- Experimental Controls : Use Ca²⁺-free Ringer or tetrodotoxin to distinguish presynaptic vs. postsynaptic effects. Compare isethionate with other anions (e.g., propionate) to verify anion-specific mechanisms .

Q. What criteria define a robust research question for studying Mivobulin's pharmacological properties?

- Guidelines : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How does isethionate-induced chloride replacement alter synaptic vesicle dynamics in mammalian neuromuscular junctions compared to amphibian models?" Ensure alignment with gaps in existing literature (e.g., species-specific responses) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrophysiological data for Mivobulin (isethionate)?

- Analytical Approach : Conduct meta-analyses of studies using identical ionic concentrations and exposure times. Evaluate confounding variables (e.g., temperature, species differences). Replicate experiments in mammalian models if prior data are limited to amphibians .

- Statistical Validation : Calculate uncertainty margins for m.e.p.p.s frequency and amplitude. Use secondary sources (e.g., independent lab validations) to verify reproducibility .

Q. What advanced methodologies are suitable for probing isethionate's interaction with ion channels?

- Techniques :

Patch-clamp electrophysiology to measure single-channel currents.

Cryo-EM for structural insights into anion-binding sites.

Fluorescence imaging with chloride-sensitive dyes (e.g., MQAE) to quantify intracellular Cl⁻ displacement.

- Data Interpretation : Compare isethionate’s effects with known channel modulators (e.g., GABAₐ receptor antagonists) to infer mechanistic pathways .

Q. How should researchers address ethical considerations in vertebrate models for Mivobulin studies?

- Compliance : Follow institutional guidelines for vertebrate research (e.g., IACUC protocols). Justify sample sizes using power analysis to minimize animal use. Document anesthesia and euthanasia methods in appendices .

Q. What strategies ensure data reliability when replicating isethionate's effects across laboratories?

- Standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.